2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide
Description
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide is a heterocyclic compound featuring a benzofuropyrimidine core fused with a thioether-linked acetamide moiety and a cyclopentyl substituent. The thioether bridge (-S-) enhances electronic delocalization and may influence binding interactions with biological targets.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-14(20-11-5-1-2-6-11)9-23-17-16-15(18-10-19-17)12-7-3-4-8-13(12)22-16/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODANKQHFAJWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329997 | |
| Record name | 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733655 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
848742-51-8 | |
| Record name | 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide typically involves multiple steps. One common method includes the aza-Wittig reaction, where iminophosphoranes react with isocyanates to form carbodiimide intermediates. These intermediates are then reacted with nucleophiles to produce the desired benzofuro[3,2-d]pyrimidine derivatives . The reaction conditions often involve temperatures ranging from 40 to 50°C and the presence of catalytic amounts of sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2-(1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of tumor growth or inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide and its analogs:
Key Observations:
Substituent Effects on Lipophilicity (XLogP3):
- The cyclopentyl analog (estimated XLogP3 ~3.2) is less lipophilic than the 3,5-dimethylphenyl derivative (~4.1) due to the latter’s aromatic methyl groups enhancing hydrophobicity. However, it is more lipophilic than the 4-methoxyphenyl analog (XLogP3 3.8), where the methoxy group introduces polarity .
- The thiadiazolyl analog (XLogP3 3.9) balances lipophilicity with heterocyclic polarity from sulfur and nitrogen atoms .
Hydrogen Bonding and Solubility: All analogs share one H-bond donor (acetamide NH) but differ in acceptors. The thiadiazolyl derivative has the highest H-bond acceptors (7), likely improving aqueous solubility despite its higher molecular weight . The 3,5-dimethylphenyl analog’s lower polar surface area (~87 Ų vs. 103 Ų in others) suggests reduced solubility, aligning with its higher XLogP3 .
Structural Flexibility (Rotatable Bonds):
- The thiadiazolyl analog’s seven rotatable bonds indicate greater conformational flexibility, which may impact binding kinetics compared to the cyclopentyl analog’s five rotatable bonds .
Synthetic Considerations:
- The benzofuropyrimidine core undergoes ring-opening reactions under specific conditions (e.g., with hydroxylamine), forming oxadiazole derivatives . This reactivity is conserved across analogs, but substituents may influence reaction pathways.
Limitations:
- Biological activity data (e.g., IC₅₀, binding affinity) are absent in the provided evidence, limiting direct pharmacological comparisons.
- Exact physicochemical properties for the cyclopentyl analog are inferred from structural analogs.
Biological Activity
2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzofuro[3,2-d]pyrimidine derivatives, which are known for their diverse biological properties.
Chemical Structure
The chemical structure of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide includes a benzofuro[3,2-d]pyrimidine core linked to a cyclopentylacetamide moiety. This unique structure may contribute to its biological activity by interacting with various molecular targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors, potentially modulating their activity. The benzofuro[3,2-d]pyrimidine core can influence various signaling pathways, which may lead to therapeutic effects against diseases such as cancer and inflammation.
Anticancer Activity
Recent studies have indicated that benzofuro[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a related study evaluated several compounds for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia). The results showed that while some compounds demonstrated cytotoxicity at micromolar concentrations, others did not exhibit significant activity within the tested range .
| Compound | MCF-7 IC50 (µM) | K-562 IC50 (µM) |
|---|---|---|
| 1 | >100 | >100 |
| 2 | >100 | >100 |
| 3 | >100 | >100 |
| 4 | >100 | >100 |
| 5 | >100 | >100 |
Enzyme Inhibition
The compound may also act as an inhibitor of specific protein kinases. For example, studies on related compounds have shown that they can inhibit CDK2/cyclin E and Bcr-Abl kinases, which are critical in cancer cell proliferation. However, the specific activity of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide in this context requires further investigation .
Case Studies
In a recent case study involving the synthesis and biological evaluation of benzofuro[3,2-d]pyrimidines, researchers found that modifications in the substituents significantly affected the biological activity of the compounds. The study highlighted that derivatives with specific functional groups showed enhanced inhibition of cancer cell growth compared to others without such modifications .
Q & A
Q. What synthetic methodologies are effective for constructing the benzofuro[3,2-d]pyrimidine core in this compound?
The benzofuropyrimidine scaffold can be synthesized via iminophosphorane-mediated cyclization or aza-Wittig reactions . For example, reacting iminophosphoranes with carbon disulfide generates intermediates that undergo cyclization to form the fused benzofuropyrimidine system . Key steps include optimizing solvent systems (e.g., dichloromethane/acetonitrile mixtures) and controlling reaction temperatures to achieve yields >70%. Crystallographic validation (e.g., via SHELX-refined X-ray diffraction) is critical to confirm regioselectivity and avoid side products .
Q. How can the crystal structure of this compound be resolved, and what intermolecular interactions stabilize its solid-state packing?
Single-crystal X-ray diffraction using SHELXL software is the gold standard. The benzofuropyrimidine core is typically planar (deviation <0.03 Å), with π-π stacking (interplanar distances ~3.4–3.8 Å) and hydrogen bonding (e.g., N–H···O, O–H···O) driving crystal packing . Solvent molecules (e.g., dichloromethane) may occupy special positions, requiring careful refinement to avoid overinterpretation of disorder .
Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?
In vitro antifungal assays at concentrations ≥50 mg/L are commonly used for benzofuropyrimidine derivatives, with activity linked to substituents on the pyrimidine ring . For anticancer screening, cell viability assays (e.g., against MCF-7 or HeLa lines) and enzymatic inhibition studies (e.g., targeting kinases or bc1 complex) are recommended, with IC50 values compared to structurally similar compounds like Amuvatinib .
Advanced Research Questions
Q. How do electronic and steric effects of the cyclopentylacetamide moiety influence pharmacological properties?
The cyclopentyl group enhances metabolic stability by reducing oxidative metabolism in cytochrome P450 enzymes. Computational modeling (e.g., DFT or molecular docking) reveals that the acetamide’s sulfur atom facilitates hydrogen bonding with target proteins, while the cyclopentyl ring’s rigidity limits conformational flexibility, potentially improving binding affinity . Compare with N-aryl analogs (e.g., chlorophenyl derivatives) to quantify steric effects on solubility and logP .
Q. How can contradictory bioactivity data between fungal and cancer cell assays be reconciled?
Contradictions may arise from target-specific selectivity . For example, fungicidal activity often correlates with disruption of mitochondrial bc1 complex, while anticancer effects may involve kinase inhibition. Use proteomic profiling (e.g., kinome-wide screening) and metabolomic analysis to identify off-target interactions. Structural analogs with trifluoromethyl or ethoxycarbonyl substituents show divergent activity profiles, suggesting substituent-driven mechanistic shifts .
Q. What strategies resolve challenges in refining disordered solvent molecules during crystallographic analysis?
For solvent-containing crystals (e.g., dichloromethane hemisolvate), apply SQUEEZE (in PLATON) to model diffuse electron density. Validate with Hirshfeld surface analysis to distinguish solvent regions from main structure. High-resolution data (<1.0 Å) and low-temperature (100 K) collection reduce thermal motion artifacts .
Q. How does the sulfur atom in the sulfanylacetamide linker impact reactivity and stability?
The thioether linkage is susceptible to oxidation, necessitating inert atmospheres during synthesis. However, it enhances radical scavenging activity , as shown in analogs with similar scaffolds. Stability studies (e.g., HPLC monitoring under UV light) reveal decomposition pathways, guiding formulation strategies (e.g., lyophilization with antioxidants) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
